molecular formula C7H6N2O3 B13804906 (2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid

(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid

Cat. No.: B13804906
M. Wt: 166.13 g/mol
InChI Key: HXQUIONKMXRBQC-RMKNXTFCSA-N
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Description

(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid is an organic compound with a unique structure that includes a pyridine ring and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid typically involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino group. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo compounds.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxaldehyde: A precursor in the synthesis of (2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid.

    Hydroxylamine hydrochloride: Used to introduce the hydroxyimino group.

    2-hydroxyimino-2-phenylacetic acid: A similar compound with a phenyl group instead of a pyridine ring.

Uniqueness

This compound is unique due to its specific structure, which combines a pyridine ring with a hydroxyimino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-2-1-3-8-4-5/h1-4,12H,(H,10,11)/b9-6+

InChI Key

HXQUIONKMXRBQC-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=N\O)/C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C(=NO)C(=O)O

Origin of Product

United States

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